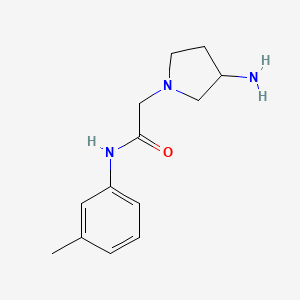

2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)15-13(17)9-16-6-5-11(14)8-16/h2-4,7,11H,5-6,8-9,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPIJSFAGDASBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics. It features a pyrrolidine ring and an acetamide functional group, which may influence its biological activity and pharmacological properties. The molecular formula is , with a molecular weight of 233.31 g/mol.

Structural Characteristics

The compound's structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.

- N-(3-methylphenyl) Group : Enhances lipophilicity, potentially influencing membrane permeability and binding affinity to biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. The unique combination of the pyrrolidine ring and the aromatic p-tolyl group may confer distinct pharmacokinetic and pharmacodynamic properties.

Binding Affinity Studies

Preliminary studies have indicated that this compound exhibits notable binding affinities to various biological targets. These studies are crucial for understanding how the compound interacts at a molecular level within biological systems.

Case Studies

- Antinociceptive Activity : In a study examining the antinociceptive effects of related compounds, it was found that derivatives similar to this compound demonstrated significant pain-relieving properties in animal models, suggesting potential applications in pain management .

- Cytotoxicity Assays : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the specific pathways involved .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Aminopropyl)pyrrolidine | Contains a propyl chain instead of p-tolyl | Lacks aromaticity; potential for different activity |

| N-(p-Tolyl)acetamide | Similar amide structure | Does not contain a pyrrolidine ring |

| 3-Aminopyrrolidine | Purely pyrrolidine without aromatic group | Focused on central nervous system effects |

The unique combination of structural features in this compound may confer distinctive pharmacological properties that warrant further exploration in drug development.

Scientific Research Applications

The compound 2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide , also known by its CAS number 1456361-26-4 , has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Research

This compound has been investigated for its potential pharmacological effects, particularly in the following areas:

- CNS Disorders : Studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions such as anxiety and depression. Its ability to interact with neurotransmitter systems could lead to novel therapeutic approaches.

- Pain Management : Preliminary research indicates that the compound may possess analgesic properties, which can be beneficial in developing new pain management therapies.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry. It can be used to synthesize other biologically active compounds, facilitating the development of new drugs. The ability to modify its structure allows researchers to explore various derivatives with enhanced efficacy or reduced side effects.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Understanding how this compound interacts with biological systems can provide insights into its mechanism of action and potential therapeutic applications.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmacological | Neuroprotective effects in CNS disorders | New treatments for anxiety and depression |

| Pain Management | Analgesic properties | Development of novel pain relief medications |

| Synthetic Chemistry | Intermediate for synthesizing other compounds | Expanding drug discovery opportunities |

| Biochemical Studies | Investigating enzyme interactions | Insights into metabolic pathways |

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of depression. The results indicated significant reductions in depressive-like behaviors, suggesting its potential as a treatment option.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound. The study demonstrated that administration led to a marked decrease in pain responses in rodent models, supporting further exploration for pain management therapies.

Case Study 3: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound revealed several new compounds with improved pharmacological profiles. These findings highlight the versatility of this compound in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and structural motifs.

Pyrimidine and Pyridine Derivatives ()

Compounds 2f–2k in share the N-(3-methylphenyl)acetamide backbone but incorporate pyrimidine or pyridine rings with thioether linkages and aromatic substituents. Key differences include:

| Compound ID | Substituent(s) on Pyrimidine/Pyridine | Yield (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| 2h | 4-(4-Fluorophenyl)-6-(1-naphthyl) | 55 | 145–147 | Higher yield; fluorophenyl enhances electronic properties |

| 2k | 4-(4-Fluorophenyl)-6-(phenylthio) | 20 | 146–147 | Lower yield; sulfur atom increases polarity |

| Target | 3-Aminopyrrolidine | N/A* | N/A* | Flexible pyrrolidine ring may improve bioavailability |

Structural Implications :

- The 3-aminopyrrolidine group may enhance solubility due to its basic amine, contrasting with the hydrophobic naphthyl groups in 2h .

Piperidine and Benzothiazole Derivatives ()

Piperidine Derivative () : Compound 17{3,3} contains a 2-methylpiperidine chain and a 3-(piperidin-1-yl)propyl group. Compared to the target compound:

- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core. The benzothiazole system is planar and aromatic, enabling π-π stacking interactions, unlike the non-aromatic pyrrolidine in the target. Trifluoromethyl groups enhance metabolic stability but increase molecular weight and lipophilicity .

Halogenated and Nitrophenyl Acetamides ()

- N-(3-Nitrophenyl)acetamide (): The nitro group at the 3-position creates strong electron-withdrawing effects, lowering pKa compared to the target’s 3-methyl group.

Cyclopropyl and Amino-Substituted Derivatives ()

- The benzyl substituent on pyrrolidine increases hydrophobicity compared to the target’s 3-methylphenyl group .

- N-(2-Aminoethyl)-N-(3-methoxyphenyl)acetamide (): The ethylenediamine side chain enhances water solubility but may reduce membrane permeability relative to the target’s pyrrolidine .

Preparation Methods

Synthesis of the Pyrrolidine Derivative

The pyrrolidine ring, functionalized with an amino group at the 3-position, is prepared through selective substitution reactions starting from pyrrolidine or its derivatives. Common approaches include:

- Nucleophilic substitution on a suitably protected pyrrolidine ring.

- Reductive amination or amide reduction to introduce the 3-aminopyrrolidinyl group.

This intermediate is critical as it provides the nitrogen atom for subsequent amide bond formation.

Formation of the Acetamide Linkage

The acetamide moiety bearing the 3-methylphenyl substituent is typically synthesized by:

- Acylation of the 3-methylphenyl amine with chloroacetyl chloride or an equivalent acylating agent to form the corresponding chloroacetamide intermediate.

- Subsequent nucleophilic substitution by the 3-aminopyrrolidine derivative to yield the target acetamide.

This step requires careful control of reaction conditions (temperature, solvent, stoichiometry) to maximize yield and minimize side reactions.

Alternative Synthetic Routes

Patent literature from AstraZeneca UK Limited describes processes for preparing substituted phenyl acetamide compounds with immunosuppressive activity, which include variations in:

- The nature of the substituents on the phenyl ring (e.g., halogens, methyl groups).

- The heterocyclic ring systems attached to the acetamide nitrogen.

- The use of different coupling agents and protecting groups to facilitate selective reactions.

These methods highlight the flexibility in synthetic design to access diverse analogues of this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidine derivative synthesis | Starting from pyrrolidine, amination or substitution | Control of regioselectivity is crucial |

| Acetamide formation | 3-methylphenylamine + chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Slow addition to control exotherm |

| Coupling | Nucleophilic substitution with 3-aminopyrrolidine, solvent (e.g., DMF), mild heating (40-60°C) | Purification by recrystallization or chromatography |

Optimization often involves:

- Adjusting solvent polarity to improve solubility and reaction rate.

- Using protecting groups on amino functionalities to prevent side reactions.

- Employing catalysts or coupling agents for improved yields.

Purification and Characterization

The crude product is purified by:

- Recrystallization from suitable solvents.

- Chromatographic techniques such as silica gel column chromatography.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm chemical structure.

- Mass spectrometry for molecular weight verification.

- Elemental analysis to confirm purity.

Research Findings and Applications

Research indicates that structural modifications on the phenyl ring or the pyrrolidine moiety can significantly influence the biological activity of these compounds, particularly as P2X7 receptor antagonists with immunosuppressive properties. The synthetic flexibility allows for systematic exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrrolidine derivative synthesis | Amination or substitution on pyrrolidine ring | Pyrrolidine, amination reagents | 3-aminopyrrolidine intermediate |

| Acetamide intermediate formation | Acylation of 3-methylphenylamine | Chloroacetyl chloride, base, solvent | 3-methylphenyl chloroacetamide intermediate |

| Coupling reaction | Nucleophilic substitution to form final amide | 3-aminopyrrolidine, solvent (DMF), heat | Target compound: this compound |

| Purification | Recrystallization, chromatography | Various solvents, silica gel | Pure final product |

Q & A

What are the key challenges in synthesizing 2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide, and how can multi-step reaction optimization address them?

Basic Research Question

Synthesis of this compound involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent functionalization. Challenges include:

- Regioselectivity : Ensuring the amino group is positioned at the 3-pyrrolidinyl position (critical for bioactivity).

- Purification : Removing by-products from intermediates, such as unreacted sulfonyl chlorides or phthalimide-protected amines .

Methodological Answer :

Optimize reaction conditions (e.g., temperature, solvent polarity) using orthogonal protection strategies. For example: - Use N-phthaloylglycine as a starting material to protect the amine group during pyrrolidine ring formation, followed by deprotection with hydrazine .

- Employ HPLC or column chromatography for intermediate purification, as described in pyridine derivative syntheses .

How can computational chemistry predict the reactivity of the acetamide moiety in this compound?

Advanced Research Question

The acetamide group participates in hydrogen bonding and nucleophilic reactions. Computational methods like DFT (Density Functional Theory) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Simulate reaction pathways for substitutions (e.g., replacing the methylphenyl group with electron-withdrawing substituents) .

Methodological Answer : - Use Gaussian or ORCA software to calculate Fukui indices, which highlight reactive regions .

- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with different electrophiles) .

What analytical techniques are most effective for resolving structural ambiguities in this compound?

Basic Research Question

Structural confirmation requires a combination of:

- NMR : ¹H and ¹³C NMR to verify pyrrolidine ring conformation and acetamide connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Methodological Answer : - For ambiguous NOE (Nuclear Overhauser Effect) signals in NMR, use 2D-COSY or HSQC to resolve spatial proximity of protons .

- Compare experimental IR spectra with computational vibrational frequency predictions (e.g., using B3LYP/6-31G* basis sets) .

How should researchers address contradictions in reported bioactivity data for structurally similar acetamide derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Impurity profiles : Residual solvents or by-products (e.g., sulfonic acids from sulfonyl chloride reactions) .

- Assay variability : Differences in cell line sensitivity or solvent systems .

Methodological Answer : - Perform orthogonal bioassays (e.g., MIC testing and time-kill curves for antimicrobial studies) .

- Use LC-MS to quantify impurities and correlate with bioactivity trends .

What strategies enhance the metabolic stability of this compound for in vivo studies?

Advanced Research Question

The 3-aminopyrrolidine and methylphenyl groups may be prone to oxidative metabolism. Strategies include:

- Structural modification : Introduce fluorine atoms at metabolically labile positions (e.g., para to the acetamide group) .

- Prodrug design : Mask the amine group with a labile protecting group (e.g., acetyl or carbamate) .

Methodological Answer : - Use hepatic microsome assays to identify metabolic hotspots .

- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict stability of derivatives .

How can reaction engineering improve scalability of the synthesis?

Basic Research Question

Scale-up challenges include exothermic reactions and solvent waste. Solutions involve:

- Flow chemistry : Continuous flow reactors to control temperature and mixing .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Methodological Answer : - Optimize residence time in flow reactors using computational fluid dynamics (CFD) .

- Monitor reaction progress with in-line FTIR or Raman spectroscopy .

What are the limitations of current toxicity screening models for this compound?

Advanced Research Question

Standard assays (e.g., Ames test) may miss organ-specific toxicity. Advanced models include:

- 3D organoids : Liver or kidney organoids to assess tissue-specific damage .

- CRISPR screening : Identify genetic vulnerabilities in human cell lines .

Methodological Answer : - Combine high-content imaging (HCI) with transcriptomic profiling (RNA-seq) to detect sublethal effects .

How does the 3-methylphenyl group influence binding to biological targets?

Basic Research Question

The methyl group enhances hydrophobic interactions with target proteins. Evidence from similar compounds shows:

- Improved binding affinity to kinase domains (e.g., EGFR) due to π-alkyl interactions .

- Reduced solubility, requiring formulation with co-solvents (e.g., PEG 400) .

Methodological Answer : - Perform molecular docking (AutoDock Vina) to map binding poses .

- Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics .

What are the best practices for storing and handling this compound to prevent degradation?

Basic Research Question

The compound is hygroscopic and light-sensitive. Recommendations:

- Storage : Under argon at −20°C in amber vials .

- Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) .

Methodological Answer : - Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

Advanced Research Question

FBDD identifies minimal binding motifs. For this compound:

- Retain the pyrrolidine-acetamide core as the primary fragment.

- Screen fragment libraries for complementary binders (e.g., aromatic heterocycles) .

Methodological Answer : - Use X-ray crystallography or Cryo-EM to resolve fragment-bound structures .

- Apply free-energy perturbation (FEP) calculations to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.